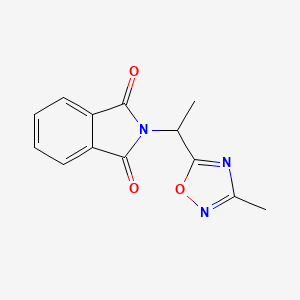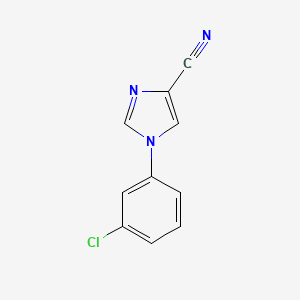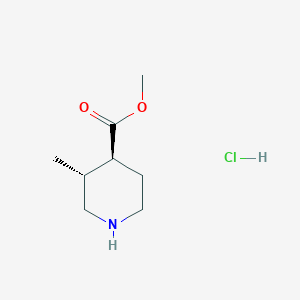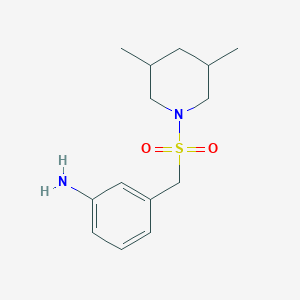![molecular formula C14H10BrFN2O B11813625 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 5-methoxy-2-nitroaniline, and bromine.
Nitration: The 4-fluoroaniline undergoes nitration to form 4-fluoro-2-nitroaniline.
Reduction: The nitro group is reduced to an amino group, yielding 4-fluoro-2-aminoaniline.
Cyclization: The 4-fluoro-2-aminoaniline is then subjected to cyclization with 5-methoxy-2-nitroaniline in the presence of a suitable catalyst to form the benzimidazole core.
Bromination: Finally, the benzimidazole core is brominated using bromine to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing bromine or fluorine.
Aplicaciones Científicas De Investigación
7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-Fluorophenyl)-1H-benzo[d]imidazole: Lacks the bromine and methoxy groups.
5-Methoxy-2-(4-fluorophenyl)-1H-benzo[d]imidazole: Lacks the bromine group.
7-Bromo-2-phenyl-5-methoxy-1H-benzo[d]imidazole: Lacks the fluorine group.
Uniqueness: 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole is unique due to the presence of all three functional groups (bromine, fluorine, and methoxy) on the benzimidazole core. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H10BrFN2O |
|---|---|
Peso molecular |
321.14 g/mol |
Nombre IUPAC |
4-bromo-2-(4-fluorophenyl)-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C14H10BrFN2O/c1-19-10-6-11(15)13-12(7-10)17-14(18-13)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,17,18) |
Clave InChI |
YPQRYMQCAYJTQS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)Br)N=C(N2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)









